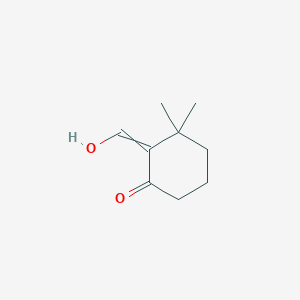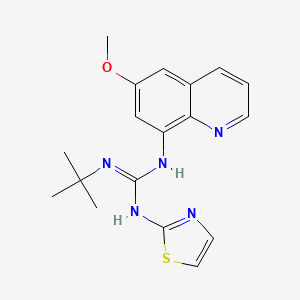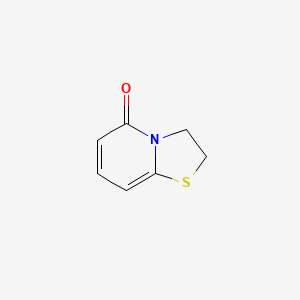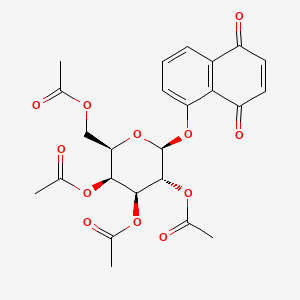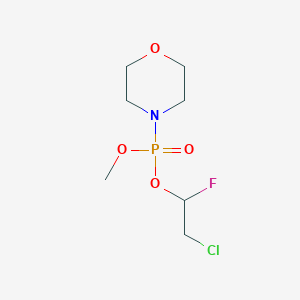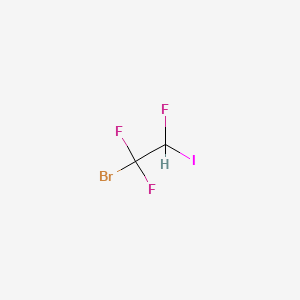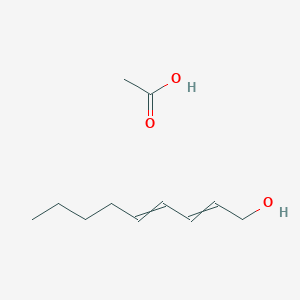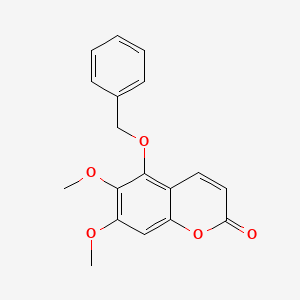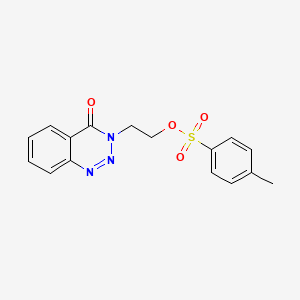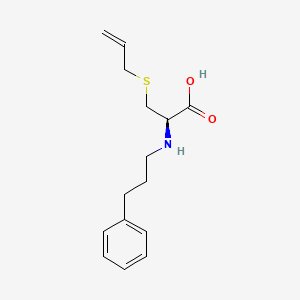
N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine: is an organic compound that belongs to the class of amides It is characterized by the presence of a phenylpropyl group attached to the nitrogen atom and a prop-2-en-1-yl group attached to the sulfur atom of L-cysteine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine typically involves the reaction of L-cysteine with 3-phenylpropyl bromide and prop-2-en-1-yl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions: N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl group.
Substitution: The phenylpropyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Brominated or nitrated derivatives of the phenylpropyl group.
科学的研究の応用
N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine involves its interaction with specific molecular targets. The phenylpropyl group can interact with hydrophobic pockets in proteins, while the prop-2-en-1-yl group can form covalent bonds with nucleophilic residues such as cysteine or serine. This dual interaction can lead to the inhibition of enzyme activity or modulation of protein function .
類似化合物との比較
N-(3-Phenylpropyl)-L-cysteine: Lacks the prop-2-en-1-yl group.
S-prop-2-en-1-yl-L-cysteine: Lacks the phenylpropyl group.
N-(3-Phenylpropyl)-S-methyl-L-cysteine: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness: N-(3-Phenylpropyl)-S-prop-2-en-1-yl-L-cysteine is unique due to the presence of both the phenylpropyl and prop-2-en-1-yl groups, which allow for diverse interactions with molecular targets.
特性
CAS番号 |
65346-65-8 |
|---|---|
分子式 |
C15H21NO2S |
分子量 |
279.4 g/mol |
IUPAC名 |
(2R)-2-(3-phenylpropylamino)-3-prop-2-enylsulfanylpropanoic acid |
InChI |
InChI=1S/C15H21NO2S/c1-2-11-19-12-14(15(17)18)16-10-6-9-13-7-4-3-5-8-13/h2-5,7-8,14,16H,1,6,9-12H2,(H,17,18)/t14-/m0/s1 |
InChIキー |
JRDLQMHDLCLDPJ-AWEZNQCLSA-N |
異性体SMILES |
C=CCSC[C@@H](C(=O)O)NCCCC1=CC=CC=C1 |
正規SMILES |
C=CCSCC(C(=O)O)NCCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


